Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is an organic compound with significant interest in various fields of scientific research This compound features a difluoromethyl group, which is known for enhancing the biological activity and metabolic stability of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors under appropriate conditions.
Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group in the pyridine ring can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters, or other ester derivatives.
Scientific Research Applications
Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. The pyridine ring and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
Ethyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with an ethyl ester group, potentially affecting its solubility and reactivity.
Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate: Contains a quinoline ring instead of a pyridine ring, which may alter its chemical and biological properties.
Uniqueness
Methyl 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
methyl 1-(difluoromethyl)-2-oxopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-11(8(9)10)6(12)4-5/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBJNRRPDIFIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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